Cas no 1804310-71-1 (3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H4ClF3INO2/c8-2-3-1-4(14)6(13-5(3)12)15-7(9,10)11/h1,14H,2H2
- InChIKey: RKPPZYBLOBFRIE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CCl)C=C(C(=N1)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096593-1g |
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine |
1804310-71-1 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridineに関する追加情報
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1804310-71-1) is a multifunctional compound with a unique combination of halogenated and oxygenated functional groups. This molecule has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential applications in drug discovery and development. The presence of a chloromethyl group, a hydroxy group, an iodo substituent, and a trifluoromethoxy moiety endows this compound with diverse chemical properties and biological activities.
The chloromethyl group is a versatile functional group that can undergo various chemical transformations, such as nucleophilic substitution reactions. This makes 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine an attractive starting material for the synthesis of more complex molecules. The hydroxy group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for optimizing the pharmacological properties of drug candidates.
The iodo substituent is known for its ability to enhance the lipophilicity of molecules, which can improve their bioavailability and cellular uptake. Additionally, the presence of an iodo group can be leveraged for radiolabeling studies, which are essential for understanding the pharmacokinetics and biodistribution of drugs. The trifluoromethoxy moiety, with its strong electron-withdrawing effect, can modulate the electronic properties of the pyridine ring, influencing the compound's reactivity and biological activity.
Recent research has highlighted the potential of 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule may contribute to its ability to inhibit viral replication by interfering with key viral enzymes or pathways.
In addition to its antiviral properties, 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways involved in cell survival and proliferation.
The versatility of 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine extends beyond its direct biological activities. This compound can serve as a valuable building block for the synthesis of more complex molecules with tailored properties. For example, the chloromethyl group can be converted into various functional groups through substitution reactions, allowing for the creation of derivatives with enhanced potency or selectivity.
In conclusion, 3-(Chloromethyl)-5-hydroxy-2-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1804310-71-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifunctional nature make it an attractive candidate for further investigation and development as a therapeutic agent or as a synthetic intermediate in drug discovery efforts.
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